(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an indole moiety, and a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Construction of the thiazolone core: This step might involve the condensation of a thioamide with a carbonyl compound.
Attachment of the indole moiety: This could be done via a Knoevenagel condensation reaction, where the indole derivative is reacted with the thiazolone intermediate.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and thiazolone groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE: can be compared with other compounds containing oxadiazole, indole, and thiazolone moieties.
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE: is unique due to the specific arrangement and combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7N7O5S |
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Molecular Weight |
373.31 g/mol |
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-hydroxy-2-imino-1,3-thiazol-5-yl]-5-nitroindol-2-one |
InChI |
InChI=1S/C13H7N7O5S/c14-9-10(18-25-17-9)19-12(22)8(26-13(19)15)7-5-3-4(20(23)24)1-2-6(5)16-11(7)21/h1-3,15,22H,(H2,14,17) |
InChI Key |
FDVRTYXTQYJBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])C3=C(N(C(=N)S3)C4=NON=C4N)O |
Origin of Product |
United States |
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